molecular formula C22H22N2O3 B253060 N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide

N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide

Katalognummer: B253060
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: YLYSDCDRZYWZFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have been shown to be effective in the treatment of various cancers and autoimmune diseases.

Wirkmechanismus

TAK-659 works by binding to the active site of N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide, which prevents its activation and downstream signaling. This leads to the inhibition of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells in CLL, MCL, and DLBCL.
Biochemical and Physiological Effects:
In addition to its effects on B-cell malignancies, TAK-659 has also been shown to have anti-inflammatory effects. This is because this compound is also expressed in other immune cells, such as macrophages and dendritic cells, where it plays a role in Toll-like receptor (TLR) signaling. By inhibiting this compound activity, TAK-659 can reduce the production of pro-inflammatory cytokines and chemokines.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of TAK-659 is its high selectivity for N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide. This means that it is less likely to have off-target effects, which can lead to unwanted side effects. However, one limitation of TAK-659 is that it has poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several potential future directions for the research and development of TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies, such as venetoclax or lenalidomide, to improve treatment outcomes in CLL and other B-cell malignancies. Another potential application of TAK-659 is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, where N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide plays a role in the pathogenesis of the disease. Finally, there is also interest in the development of more potent and selective this compound inhibitors, which may have improved efficacy and fewer side effects compared to TAK-659.
Conclusion:
In conclusion, TAK-659 is a promising small molecule inhibitor with potential therapeutic applications in B-cell malignancies and autoimmune diseases. Its high selectivity for this compound and anti-inflammatory effects make it an attractive candidate for further research and development. Future studies will be needed to fully understand the potential of TAK-659 and its role in the treatment of these diseases.

Synthesemethoden

The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with 3-aminophenylboronic acid to form the corresponding boronic acid ester. The boronic acid ester is then subjected to a Suzuki-Miyaura coupling reaction with 2-furanylboronic acid to form TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has been shown to inhibit N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide activity, which plays a critical role in the survival and proliferation of B-cells.

Eigenschaften

Molekularformel

C22H22N2O3

Molekulargewicht

362.4 g/mol

IUPAC-Name

N-[3-[(4-tert-butylbenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C22H22N2O3/c1-22(2,3)16-11-9-15(10-12-16)20(25)23-17-6-4-7-18(14-17)24-21(26)19-8-5-13-27-19/h4-14H,1-3H3,(H,23,25)(H,24,26)

InChI-Schlüssel

YLYSDCDRZYWZFH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.